4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide
Overview
Description
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide is a chemical compound with the formula C7H8FNO4S2 and a molecular weight of 253.27 g/mol . It is commonly used in research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) and the InChI key is LBUQGJUXHYMFGR-UHFFFAOYSA-N . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . . Unfortunately, the search results do not provide additional physical and chemical properties such as boiling point or solubility .Scientific Research Applications
Synthesis of Vinyl Fluorides
4-Fluoro-3-methanesulfonylbenzene-1-sulfonamide has been explored in the synthesis of vinyl fluorides. McCarthy et al. (1990) discussed the use of fluoromethyl phenyl sulfone derivatives in the Horner-Wittig reaction, a method relevant for generating α-fluoro-α,β-unsaturated sulfones. This approach is significant for producing vinyl fluorides using sources like KF or DAST (McCarthy et al., 1990).
Molecular Structure and Gas-phase Acidity Studies
Remko (2003) conducted a theoretical study on the molecular structure and gas-phase acidity of various substituted sulfonamides, including methane sulfonamide and 4-aminobenzenesulfonamide. This study is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Remko, 2003).
Synthesis of Sulfone and Sulfonamide Derivatives
Perlow et al. (2007) reported practical syntheses of 4-fluoro-2-(methylthio)benzylamine and corresponding 2-methylsulfonyl analogs. This research is significant for developing new methods for regioselective introduction of methylthio moieties, useful in pharmaceutical and agrochemical industries (Perlow et al., 2007).
Electrophilic Fluorination in Synthesis
Hill et al. (2004) explored the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, employing N-fluorobenzenesulfonimide as the fluorinating agent. This method is particularly relevant for generating primary and secondary alpha-fluorosulfonamides, a class of compounds with potential applications in organic synthesis and medicinal chemistry (Hill et al., 2004).
Nucleophilic Fluoromethylation of Aldehydes
Shen et al. (2011) investigated the nucleophilic addition of fluorobis(phenylsulfonyl)methane to aldehydes. This study provides insights into the selective introduction of fluorinated moieties into organic molecules, a process increasingly important in life and materials sciences (Shen et al., 2011).
Decomposition Studies Under Oxygen Atmosphere
Venkatesan et al. (2017) synthesized 4-((4-fluoro-3-phenoxybenzylidene) amino) benzenesulfonamide and studied its thermal decomposition under an oxygen atmosphere. This research is crucial for understanding the thermal stability and decomposition kinetics of such compounds, which can inform their safe handling and potential applications (Venkatesan et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-fluoro-3-methylsulfonylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO4S2/c1-14(10,11)7-4-5(15(9,12)13)2-3-6(7)8/h2-4H,1H3,(H2,9,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQGJUXHYMFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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